2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one is a chemical compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[2.2.2]octane family, which is known for its stability and diverse applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one typically involves the bromination of a precursor molecule. One common method is the bromination of 1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The bicyclic structure provides stability and rigidity, influencing the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: Known for its use as a bioisostere of the phenyl ring in drug design.
Bicyclo[2.2.2]octane: Utilized in the synthesis of natural products and pharmaceuticals.
Uniqueness
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one stands out due to its bromine substituent, which enhances its reactivity and versatility in chemical reactions. The presence of the oxabicyclo[2.2.2]octane core imparts unique physicochemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H15BrO2 |
---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone |
InChI |
InChI=1S/C10H15BrO2/c1-9-2-4-10(5-3-9,13-7-9)8(12)6-11/h2-7H2,1H3 |
InChI Key |
ZYAJXMKEUIIUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(OC2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.